4-(Difluoromethoxy)-2-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 222.12 g/mol. This compound features several functional groups, including an aniline group (–NH₂), a nitro group (–NO₂), and a difluoromethoxy group (–OCHF₂). The presence of these groups suggests that 4-(difluoromethoxy)-2-nitroaniline possesses unique chemical properties and reactivity, making it of interest in various fields, particularly in medicinal chemistry and material science .
The reactivity of 4-(difluoromethoxy)-2-nitroaniline is influenced by its functional groups:
The synthesis of 4-(difluoromethoxy)-2-nitroaniline can be achieved through several methods:
This method is noted for its high yield (around 90%) and purity (greater than 98.5%), making it suitable for industrial production .
4-(Difluoromethoxy)-2-nitroaniline serves as a significant intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 4-(difluoromethoxy)-2-nitroaniline. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(Fluoromethoxy)-2-nitroaniline | Contains a fluoromethoxy group instead of difluoromethoxy | Potentially different solubility and reactivity |
4-(Chloromethoxy)-2-nitroaniline | Contains a chloromethoxy group | May exhibit different biological activities |
3-(Difluoromethoxy)-4-nitroaniline | Position of functional groups differs | Altered electronic distribution affects reactivity |
5-(Difluoromethoxy)-2-nitroaniline | Different position of nitro and difluoromethoxy groups | Unique pharmacological profiles possible |
The uniqueness of 4-(difluoromethoxy)-2-nitroaniline lies in its specific combination of functional groups and their positions on the benzene ring, influencing its reactivity and potential applications in medicinal chemistry .